molecular formula C13H16O3 B120729 2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid CAS No. 147484-87-5

2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid

Cat. No.: B120729
CAS No.: 147484-87-5
M. Wt: 220.26 g/mol
InChI Key: BCFWITROSMBDIT-UHFFFAOYSA-N
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Description

2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a suitable aromatic compound followed by oxidation and subsequent functional group transformations. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can convert the ketone group to an alcohol.

    Substitution: This reaction can replace hydrogen atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-4,4’-biphenyldicarboxylic acid: This compound has a similar structure but with different functional groups.

    2,2-Dimethyl-4,4’-diaminobiphenyl: Another related compound with amino groups instead of ketone and carboxylic acid groups.

Uniqueness

2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutyric acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable for various applications in research and industry.

Properties

IUPAC Name

2,2-dimethyl-4-(2-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-9-6-4-5-7-10(9)11(14)8-13(2,3)12(15)16/h4-7H,8H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFWITROSMBDIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)CC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645492
Record name 2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147484-87-5
Record name 2,2-Dimethyl-4-(2-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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